5-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide
CAS No.: 2034258-11-0
Cat. No.: VC4665556
Molecular Formula: C12H8ClN3OS
Molecular Weight: 277.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034258-11-0 |
|---|---|
| Molecular Formula | C12H8ClN3OS |
| Molecular Weight | 277.73 |
| IUPAC Name | 5-chloro-N-pyrazolo[1,5-a]pyridin-5-ylthiophene-2-carboxamide |
| Standard InChI | InChI=1S/C12H8ClN3OS/c13-11-2-1-10(18-11)12(17)15-8-4-6-16-9(7-8)3-5-14-16/h1-7H,(H,15,17) |
| Standard InChI Key | KWAJJOZBRIGOOJ-UHFFFAOYSA-N |
| SMILES | C1=CN2C(=CC=N2)C=C1NC(=O)C3=CC=C(S3)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₁₂H₈ClN₃OS, with a molar mass of 277.73 g/mol. Its IUPAC name, 5-chloro-N-pyrazolo[1,5-a]pyridin-5-ylthiophene-2-carboxamide, reflects the integration of a chlorinated thiophene ring and a pyrazolopyridine system. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 2034258-11-0 |
| SMILES | C1=CN2C(=CC=N2)C=C1NC(=O)C3=CC=C(S3)Cl |
| InChIKey | KWAJJOZBRIGOOJ-UHFFFAOYSA-N |
| PubChem CID | 86266858 |
The thiophene ring’s electron-withdrawing chlorine substituent enhances electrophilic reactivity, while the pyrazolopyridine moiety contributes to π-π stacking interactions in biological targets .
Spectroscopic and Physicochemical Data
Although solubility data remain unpublished, analogous pyrazolopyridine derivatives exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Nuclear magnetic resonance (NMR) patterns for related compounds suggest distinct proton environments:
Mass spectrometry (MS) data for the compound are unavailable, but similar structures show molecular ion peaks at m/z 277–293 [M+H]⁺ .
Synthesis and Optimization
Yield Optimization Strategies
Comparative studies demonstrate that:
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Solvent selection: Ethanol outperforms chloroform in minimizing side reactions .
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Catalytic additives: Trifluoroacetic acid (TFA) enhances reaction rates but reduces selectivity above 2 equiv .
Reactivity and Functionalization
Electrophilic Substitution
The chlorothiophene moiety undergoes regioselective substitutions:
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Suzuki coupling: Pd-catalyzed arylation at C4 of the thiophene ring .
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Nucleophilic displacement: Replacement of chlorine with amines or thiols under basic conditions.
Stability Profiles
Biological Activity and Mechanisms
Antimicrobial Effects
While direct data are lacking, structurally related pyrazole-4-carboxamides exhibit EC₅₀ values of 5.2–17.6 mg/L against Gibberella zeae and Verticillium dahliae, implying potential fungicidal applications .
Future Research Directions
Pharmacokinetic Studies
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ADMET profiling: Prioritize assays for cytochrome P450 inhibition and plasma protein binding.
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Formulation development: Explore nanoencapsulation to address solubility limitations.
Target Identification
High-throughput screening against kinase libraries (e.g., EGFR, VEGFR) could elucidate additional mechanisms .
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